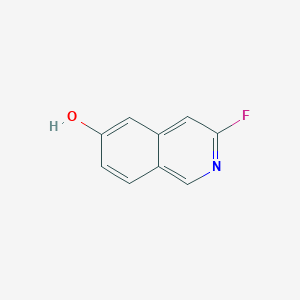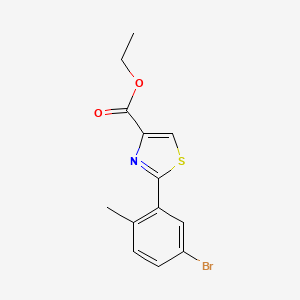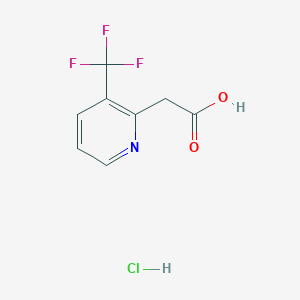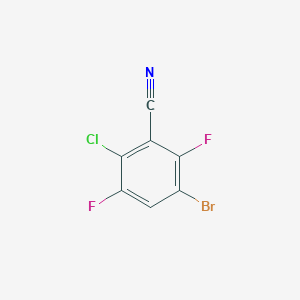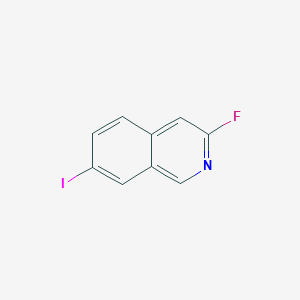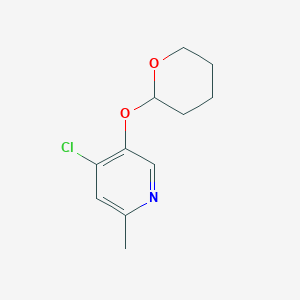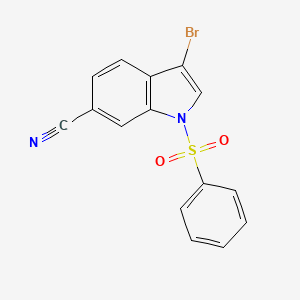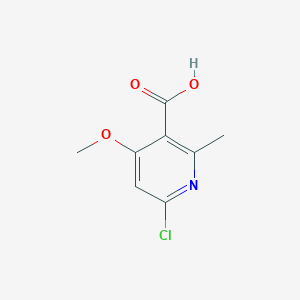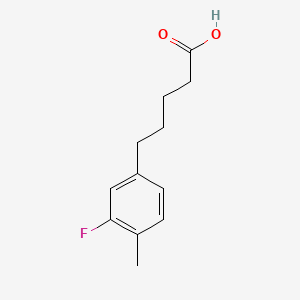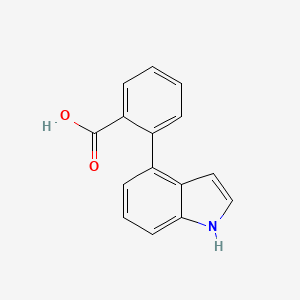
2-(1H-indol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-4-yl)benzoic acid is a compound that features an indole moiety fused to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yl)benzoic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or platinum, is common in these processes. Additionally, the reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(1H-indol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced benzoic acid derivatives .
科学的研究の応用
2-(1H-indol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(1H-indol-4-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of anti-apoptotic proteins Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells . The compound binds to the hydrophobic groove of these proteins, preventing them from interacting with pro-apoptotic factors .
類似化合物との比較
Similar Compounds
- 2-(1H-indol-3-yl)benzoic acid
- 2-(1H-indol-5-yl)benzoic acid
- 2-(1H-indol-6-yl)benzoic acid
Uniqueness
2-(1H-indol-4-yl)benzoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This specific structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
2-(1H-indol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-5-2-1-4-11(13)10-6-3-7-14-12(10)8-9-16-14/h1-9,16H,(H,17,18) |
InChIキー |
GNCPLMLTVIKZBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C=CNC3=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



